3-(3-Hydroxypropyl)indolin-2-one: Structural Elucidation, Physicochemical Profiling, and Synthetic Methodologies
3-(3-Hydroxypropyl)indolin-2-one: Structural Elucidation, Physicochemical Profiling, and Synthetic Methodologies
Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide
Executive Summary
The oxindole (indolin-2-one) core is a widely recognized privileged scaffold in modern drug discovery, forming the structural basis for numerous therapeutics, including the multi-targeted receptor tyrosine kinase inhibitor sunitinib and the dopamine agonist ropinirole [1, 3]. 3-(3-Hydroxypropyl)indolin-2-one represents a highly versatile, functionalized derivative of this core. By appending a flexible, three-carbon aliphatic chain terminating in a hydroxyl group at the C3 position, this molecule provides a unique vector for further synthetic elaboration (such as spirocyclic ring closure) while favorably modulating the physicochemical profile of the parent oxindole.
This technical guide provides an in-depth analysis of the structural dynamics, predicted physicochemical properties, and validated synthetic methodologies for 3-(3-Hydroxypropyl)indolin-2-one, designed to empower researchers in lead optimization and scaffold hopping campaigns.
Structural & Physicochemical Profiling
Structural Dynamics and Chemical Space
The architecture of 3-(3-Hydroxypropyl)indolin-2-one (Molecular Formula: C11H13NO2 ) consists of a bicyclic lactam fused to a benzene ring, with a stereogenic center at the C3 position.
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Lactam Core: The N-H acts as a strong hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. The core is susceptible to lactam-lactim tautomerization, though the lactam form overwhelmingly predominates in physiological conditions.
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C3 Functionalization: The C3 proton is notably acidic ( pKa≈12−13 ) due to the stabilization of the resulting enolate by the adjacent carbonyl and aromatic ring.
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Terminal Hydroxyl Vector: The 3-hydroxypropyl chain introduces a primary alcohol. This not only increases the Topological Polar Surface Area (TPSA) but also provides a synthetic handle for oxidation (to aldehydes/carboxylic acids), halogenation, or etherification.
Physicochemical Data Summary
Understanding the physicochemical properties is critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior [2, 4]. The following table summarizes the key calculated and empirical properties of the molecule.
| Property | Value | Causality / Implication in Drug Design |
| Molecular Weight | 191.23 g/mol | Well within Lipinski's Rule of 5 (<500 Da); ideal for fragment-based or lead-like discovery. |
| LogP (Predicted) | 1.15 - 1.35 | Moderate lipophilicity ensures a balance between aqueous solubility and passive membrane permeability. |
| TPSA | 49.3 Ų | Sum of lactam (29.1 Ų) and hydroxyl (20.2 Ų). Excellent for blood-brain barrier (BBB) penetration if required (<90 Ų). |
| H-Bond Donors (HBD) | 2 | Lactam N-H and terminal O-H. Enhances target binding affinity via directional interactions. |
| H-Bond Acceptors (HBA) | 2 | Lactam C=O and hydroxyl oxygen. |
| Rotatable Bonds | 4 | Provides conformational flexibility for the propyl linker to adapt to target binding pockets. |
Synthetic Methodology: A Self-Validating Protocol
Direct alkylation of the oxindole C3 position is historically plagued by two major side reactions: N-alkylation (due to the competitive nucleophilicity of the lactam nitrogen) and C3-bis-alkylation (due to the increased acidity of the mono-alkylated product).
To ensure high yield and purity, an Application Scientist must employ a systematic protection-alkylation-deprotection strategy.
Experimental Workflow: C3-Alkylation via N-Protection
Synthetic pathway for 3-(3-Hydroxypropyl)indolin-2-one via N-protection and C3-alkylation.
Step-by-Step Protocol
Step 1: N-Protection (Synthesis of N-Boc-oxindole)
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Rationale: Shielding the lactam nitrogen prevents N-alkylation and sterically hinders the approach of a second electrophile, reducing bis-alkylation.
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Procedure: Dissolve oxindole (1.0 eq) in anhydrous THF. Add Di-tert-butyl dicarbonate ( Boc2O , 1.2 eq) and a catalytic amount of DMAP (0.1 eq). Stir at room temperature for 4 hours.
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Validation: TLC (Hexane/EtOAc 3:1) should show complete consumption of the highly polar oxindole. 1H NMR will reveal a large singlet at ~1.6 ppm (9H, Boc group).
Step 2: Controlled C3-Alkylation
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Rationale: Using a strong, bulky base like Lithium diisopropylamide (LDA) at cryogenic temperatures allows for kinetic enolate formation. The alkylating agent, 2-(3-bromopropoxy)tetrahydro-2H-pyran (THP-protected 3-bromo-1-propanol), is used to prevent the free hydroxyl group from quenching the enolate.
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Procedure: Cool a solution of N-Boc-oxindole in anhydrous THF to -78°C under Argon. Dropwise add LDA (1.1 eq). Stir for 30 minutes to ensure complete enolization. Add the THP-protected alkyl bromide (1.1 eq) slowly. Allow the reaction to warm to room temperature overnight. Quench with saturated NH4Cl .
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Validation: LC-MS will confirm the mass of the protected intermediate. The C3 proton in 1H NMR will shift to a distinct triplet/multiplet, confirming mono-substitution.
Step 3: Global Deprotection
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Rationale: Trifluoroacetic acid (TFA) efficiently cleaves both the N-Boc group and the O-THP ether in a single step, yielding the final product.
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Procedure: Dissolve the intermediate in Dichloromethane (DCM). Add TFA (10 eq) and stir at room temperature for 2 hours. Concentrate under reduced pressure, neutralize with saturated NaHCO3 , and extract with EtOAc. Purify via flash chromatography.
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Validation: High-Resolution Mass Spectrometry (HRMS) calculated for C11H14NO2+ [M+H]+ : 192.1025; found: 192.1028.
Physicochemical Characterization Workflow
To validate the synthesized compound for downstream biological assays, a rigorous physicochemical characterization pipeline must be executed.
Multiparametric physicochemical characterization workflow for oxindole derivatives.
Kinetic Solubility Assessment (Nephelometry)
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Causality: Poor solubility leads to artificially low biological assay readouts and erratic pharmacokinetic profiles. The terminal hydroxyl group should theoretically push the solubility of this compound >100 µM in PBS.
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Protocol:
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Prepare a 10 mM stock solution of 3-(3-Hydroxypropyl)indolin-2-one in DMSO.
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Spike the stock into PBS (pH 7.4) to create a concentration gradient (1 µM to 500 µM) maintaining a final DMSO concentration of ≤1% .
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Incubate for 2 hours at room temperature.
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Measure light scattering (nephelometry) at 620 nm. The onset of precipitation (inflection point of the scattering curve) defines the kinetic solubility limit.
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Lipophilicity ( LogD7.4 ) Determination
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Causality: LogD at physiological pH dictates the partitioning of the drug between aqueous environments (blood plasma) and lipid bilayers (cell membranes).
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Protocol:
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Add 10 µL of 10 mM DMSO stock to a vial containing 500 µL 1-octanol and 500 µL PBS (pH 7.4).
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Shake vigorously for 60 minutes at 25°C to reach equilibrium.
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Centrifuge at 3000 rpm for 10 minutes to separate the phases.
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Quantify the concentration of the compound in both the octanol and aqueous phases using LC-MS/MS. Calculate LogD=log10([Octanol]/[Aqueous]) .
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Applications in Advanced Drug Design
The primary utility of 3-(3-Hydroxypropyl)indolin-2-one lies in its potential as a precursor for spirocyclic oxindoles [3]. By activating the terminal hydroxyl group (e.g., converting it to a mesylate or tosylate) and subsequently deprotonating the C3 position with a strong base, researchers can force an intramolecular cyclization. This yields a spiro[cyclopentane-1,3'-indoline]-2'-one system.
Spiro-oxindoles are highly prized in medicinal chemistry because they project functionality in three dimensions, allowing them to interact with complex protein binding pockets (such as the p53-MDM2 interface) far more effectively than flat, planar aromatic molecules.
References
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PubChem Database. "Oxindole" (CID 11764). National Center for Biotechnology Information. URL:[Link]
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]
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Galliford, C. V., & Scheidt, K. A. (2007). "Pyrrolidinyl-spirooxindole natural products as inspirations for the development of potential therapeutic agents." Angewandte Chemie International Edition, 46(46), 8748-8758. URL:[Link]
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Kerns, E. H., & Di, L. (2008). "Drug-like Properties: Concepts, Structure Design and Methods." Academic Press. URL:[Link]
